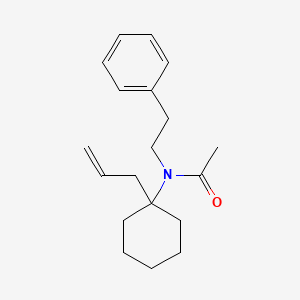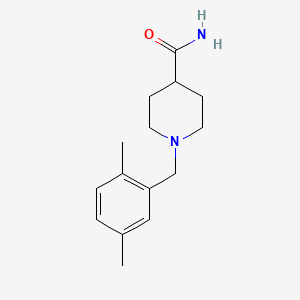
N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide, also known as ACH-000029, is a novel chemical compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. ACH-000029 is a derivative of cyclohexylamine and has been shown to have unique properties that make it useful for studying the central nervous system, particularly in relation to pain and addiction.
Wirkmechanismus
The mechanism of action of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, this compound is thought to interact with the sigma-1 receptor, which is involved in a variety of physiological processes including pain modulation and addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, it has been shown to reduce pain sensitivity, decrease drug-seeking behavior, and improve cognitive function in animal models. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential target for the development of new anti-inflammatory medications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide in lab experiments is its unique properties, which make it useful for studying the central nervous system in relation to pain and addiction. Additionally, this compound is relatively stable and easy to handle, making it a convenient tool for researchers.
One limitation of using this compound in lab experiments is its cost, which can be prohibitively expensive for some research projects. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its availability to some researchers.
Zukünftige Richtungen
There are a number of future directions for research involving N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide. One area of interest is the development of new pain medications that target the sigma-1 receptor. Additionally, researchers may continue to explore the potential of this compound as a tool for studying addiction and drug-seeking behavior.
Another future direction is the development of new anti-inflammatory medications that target the sigma-1 receptor. Finally, researchers may continue to investigate the mechanism of action of this compound in order to better understand its potential as a research tool.
Synthesemethoden
The synthesis of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide involves a multi-step process that begins with the reaction of cyclohexylamine with allyl bromide to form N-allylcyclohexylamine. This compound is then reacted with 2-phenylethylbromide to produce the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. One area of interest is the role of this compound in pain modulation. Studies have shown that this compound can reduce pain sensitivity in animal models, making it a potential target for the development of new pain medications.
Another area of interest is the role of this compound in addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models, suggesting that it may be a useful tool for the development of new addiction treatments.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-N-(1-prop-2-enylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-3-13-19(14-8-5-9-15-19)20(17(2)21)16-12-18-10-6-4-7-11-18/h3-4,6-7,10-11H,1,5,8-9,12-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIRHALKILIHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)C2(CCCCC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)

![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)



![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)

